Lactate (potassium)

Description

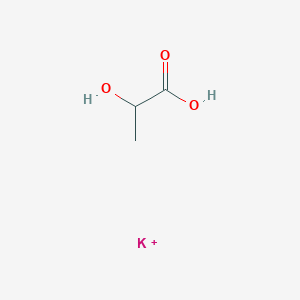

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6KO3+ |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

potassium;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1 |

InChI Key |

PHZLMBHDXVLRIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Potassium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for potassium lactate (B86563). The information is intended to support research, development, and quality control activities involving this important organic salt.

Chemical Structure and Identification

Potassium lactate is the potassium salt of lactic acid, an alpha-hydroxy carboxylic acid. It is formed when the acidic proton of the carboxyl group in lactic acid is replaced by a potassium ion.

Chemical Formula: C₃H₅KO₃

IUPAC Name: Potassium 2-hydroxypropanoate[1]

SMILES Notation: [K+].CC(O)C([O-])=O[1]

InChI Key: PHZLMBHDXVLRIX-UHFFFAOYSA-M

The structure consists of a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carboxylate group. The chirality of the central carbon atom gives rise to two stereoisomers: L-(+)-lactate and D-(-)-lactate. The commercially available form is often a racemic mixture, DL-potassium lactate.

Diagram of the Chemical Structure of Potassium Lactate

Caption: 2D representation of the ionic bond between potassium and the lactate anion.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for potassium lactate, facilitating comparison and use in experimental design.

| Property | Value |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | White, hygroscopic powder or a clear, colorless to slightly yellowish, nearly odorless syrupy aqueous solution (typically 60% solids).[2] |

| Solubility | Highly soluble in water (>1,000,000 mg/L at 25°C).[2] |

| pH of Aqueous Solutions | 7.45 (1 mM solution); 7.89 (10 mM solution); 8.3 (100 mM solution); 8.62 (1000 mM solution).[3] |

| Commercial Concentration | Typically available as a 50-60% aqueous solution, but can be concentrated up to 78% solids.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of potassium lactate, as well as a common bioassay for lactate measurement.

Synthesis and Purification of Potassium Lactate

Objective: To synthesize potassium lactate via the neutralization of lactic acid with potassium hydroxide (B78521) and purify the product by recrystallization.

Materials:

-

Lactic acid (e.g., 88% aqueous solution)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Activated charcoal

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Vacuum oven

Protocol:

-

Stoichiometric Calculation:

-

The balanced chemical equation for the neutralization reaction is: CH₃CH(OH)COOH + KOH → CH₃CH(OH)COOK + H₂O

-

Calculate the molar amounts of lactic acid and potassium hydroxide required. For example, to synthesize approximately 128 g (1 mole) of potassium lactate, you would need 90.08 g of pure lactic acid and 56.11 g of pure potassium hydroxide.[4] Adjust the masses based on the purity of the starting materials.

-

-

Reaction Setup:

-

In a beaker, dissolve the calculated amount of potassium hydroxide in a minimal amount of deionized water and allow the solution to cool.

-

In a separate larger beaker, dilute the calculated amount of lactic acid with deionized water.

-

Place the lactic acid solution on a magnetic stirrer.

-

-

Neutralization:

-

Slowly add the potassium hydroxide solution to the lactic acid solution while continuously stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.

-

Monitor the pH of the solution. Continue adding the KOH solution until the pH reaches approximately 7.0.

-

-

Purification:

-

To decolorize the solution, add a small amount of activated charcoal (approximately 1-2% of the expected product weight) to the potassium lactate solution.

-

Gently heat the solution to about 60-70°C while stirring for 15-20 minutes to facilitate the adsorption of impurities.

-

Filter the hot solution through a fluted filter paper to remove the activated charcoal.

-

-

Crystallization:

-

Concentrate the purified potassium lactate solution by gently heating to evaporate some of the water.

-

Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. To promote further crystallization, the solution can be placed in an ice bath.

-

If crystals do not form readily, scratching the inside of the dish with a glass rod can induce nucleation. Alternatively, a small seed crystal of potassium lactate can be added.

-

-

Isolation and Drying:

-

Collect the potassium lactate crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Quantitative Analysis by Titration

Objective: To determine the purity of a potassium lactate sample by non-aqueous acid-base titration with perchloric acid.

Materials:

-

Potassium lactate sample

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Crystal violet indicator solution

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 0.6 g of the potassium lactate sample into a beaker.

-

Evaporate the sample to dryness if it is in solution.

-

Add 60 ml of a 1 in 5 mixture of acetic anhydride in glacial acetic acid to the residue.

-

Stir the mixture until the residue is completely dissolved.

-

-

Titration:

-

Add a few drops of crystal violet indicator solution to the sample solution.

-

Titrate the sample with standardized 0.1 N perchloric acid to a blue endpoint.

-

-

Blank Determination:

-

Perform a blank titration using the same procedure but without the potassium lactate sample.

-

-

Calculation:

-

Subtract the blank titration volume from the sample titration volume.

-

Calculate the purity of the potassium lactate using the following formula: Purity (%) = [(V_sample - V_blank) × N_perchloric_acid × 12.82 × 100] / W_sample Where:

-

V_sample = Volume of perchloric acid used for the sample (ml)

-

V_blank = Volume of perchloric acid used for the blank (ml)

-

N_perchloric_acid = Normality of the perchloric acid titrant

-

12.82 = mg of potassium lactate equivalent to 1 ml of 0.1 N perchloric acid

-

W_sample = Weight of the potassium lactate sample (mg)

-

-

Enzymatic Assay for Lactate Quantification in Biological Samples

Objective: To measure the concentration of L-lactate in biological samples such as cell culture supernatant or cell lysates using a commercial lactate assay kit. This method is based on the oxidation of lactate by lactate oxidase.

Materials:

-

Lactate Assay Kit (containing lactate standard, lactate assay buffer, lactate probe, and lactate enzyme mix)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

-

Biological samples (e.g., cell culture supernatant, cell lysates)

Protocol (Example based on a generic colorimetric assay):

-

Reagent Preparation:

-

Prepare a lactate standard curve by diluting the provided lactate standard in the lactate assay buffer to concentrations ranging from 0 to 10 nmol/well.

-

Prepare a reaction mix by combining the lactate assay buffer, lactate probe, and lactate enzyme mix according to the kit's instructions.

-

-

Sample Preparation:

-

For extracellular lactate, collect the cell culture medium. If the medium contains serum, it may need to be deproteinized using a 10 kDa molecular weight cut-off spin filter to remove lactate dehydrogenase.

-

For intracellular lactate, lyse the cells and deproteinize the lysate.

-

-

Assay Procedure:

-

Add 50 µL of each standard and sample to a 96-well plate in duplicate or triplicate.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the absorbance at the wavelength specified in the kit's manual (e.g., 570 nm).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Determine the lactate concentration in the samples from the standard curve.

-

Experimental Workflow for Lactate Quantification in Cell Culture

Caption: Workflow for quantifying lactate in cell culture samples.

Lactate Signaling Pathway

Lactate is not merely a metabolic byproduct but also a signaling molecule that can influence cellular processes. A key pathway through which lactate exerts its signaling effects is via the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).

Mechanism of Action:

-

Lactate Binding: Extracellular lactate binds to and activates the GPR81 receptor on the cell surface.

-

G-protein Activation: This binding activates the associated inhibitory G-protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels modulates the activity of cAMP-dependent pathways, such as protein kinase A (PKA), leading to various physiological responses including the inhibition of lipolysis in adipocytes.

Diagram of the Lactate-GPR81 Signaling Pathway

Caption: Lactate signaling through the GPR81 receptor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Lactate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of potassium lactate (B86563), tailored for its application in laboratory settings. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Core Physical and Chemical Properties

Potassium lactate (KC₃H₅O₃) is the potassium salt of lactic acid. It is a hygroscopic, white, odorless solid, but is most commonly available commercially as a clear, colorless to slightly yellowish, syrupy aqueous solution, typically at a concentration of 50-60%.[1][2] It possesses a mild saline taste.[1][3]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of potassium lactate.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅KO₃ | [4][5][6] |

| Molecular Weight | 128.17 g/mol | [1][3][4][7] |

| Appearance | White, hygroscopic, odorless solid or a clear, colorless to slightly yellowish syrupy aqueous solution. | [1][6] |

| pH (of solution) | 6.0 - 8.5 | [3][7][8][9][10] |

| Density (of 60% solution) | Approximately 1.333 g/cm³ | [7][8][10] |

| Boiling Point | Not applicable (decomposes) | [8] |

| Melting Point | Not applicable (decomposes) | [8] |

| Water Solubility | Highly soluble (>1,000,000 mg/L at 25°C) | [1] |

| Stability | Stable under normal conditions of handling and storage. | [8][11][12] |

Stability and Reactivity

Potassium lactate is stable under standard laboratory conditions.[8][11][12] It is advisable to store it in a tightly closed container, in a cool, dry place, and protected from direct sunlight.[11] While generally non-reactive, it should be kept away from strong oxidizing agents.[8] Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[8]

Experimental Protocols

Below are detailed methodologies for determining key properties of potassium lactate in a laboratory setting.

Protocol for Determining the Solubility of Potassium Lactate

This protocol outlines a method to determine the solubility of potassium lactate in water at various temperatures to construct a solubility curve.

Materials:

-

Potassium lactate (solid)

-

Distilled or deionized water

-

Balance (accurate to ±0.001 g)

-

Beakers

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Thermometer or temperature probe

-

Test tubes and test tube rack

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a specific amount of potassium lactate (e.g., 50 g) and transfer it to a beaker.

-

Add a known volume of distilled water (e.g., 50 mL) to the beaker.

-

Place a magnetic stir bar in the beaker and place it on a hot plate with stirring.

-

Gently heat the solution while stirring until all the potassium lactate has dissolved.

-

-

Determining Saturation Temperature:

-

Once all the solid is dissolved, turn off the heat and allow the solution to cool slowly while continuing to stir.

-

Carefully monitor the solution and the temperature.

-

Record the temperature at which the first crystals of potassium lactate begin to form. This is the saturation temperature for that specific concentration.

-

-

Data Collection for Solubility Curve:

-

Calculation of Solubility:

-

For each data point, calculate the solubility in grams of potassium lactate per 100 g of water.

-

Protocol for Measuring the pH of a Potassium Lactate Solution

This protocol describes the use of a pH meter for the precise measurement of the pH of a potassium lactate solution.

Materials:

-

Potassium lactate solution

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 4, 7, and 10)

-

Beakers

-

Distilled or deionized water

-

Wash bottle

Procedure:

-

Calibration of the pH Meter:

-

Rinse the pH electrode with distilled water and gently blot it dry.

-

Immerse the electrode in the pH 7 buffer solution and allow the reading to stabilize. Adjust the meter to read 7.00.

-

Rinse the electrode again and immerse it in the pH 4 buffer solution. Adjust the meter to read 4.00 once the reading is stable.

-

Repeat the process with the pH 10 buffer for a three-point calibration for higher accuracy.[15]

-

-

Measurement of the Sample's pH:

-

Rinse the calibrated electrode with distilled water and blot dry.

-

Immerse the electrode in the potassium lactate solution.

-

Allow the reading to stabilize and record the pH value.[16]

-

-

Post-Measurement:

-

Clean the electrode thoroughly with distilled water and store it in the appropriate storage solution as per the manufacturer's instructions.

-

Signaling Pathways and Metabolic Fate

Lactate, the conjugate base of lactic acid, is not merely a metabolic byproduct but also a significant signaling molecule involved in various physiological processes.[17][18][19]

The Cori Cycle

In the body, lactate produced in muscles during anaerobic glycolysis is transported to the liver, where it is converted back to glucose through gluconeogenesis.[20] This glucose can then be returned to the muscles for energy, completing the Cori cycle.[20]

Caption: The Cori Cycle illustrating the metabolic pathway of lactate.

Lactate as a Signaling Molecule

Lactate can act as a signaling molecule by activating specific receptors, such as the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81.[18] This interaction can lead to various downstream effects, including the inhibition of lipolysis and modulation of inflammatory responses.[17]

Caption: Simplified lactate signaling pathway via the HCAR1 receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of potassium lactate in a laboratory setting.

Caption: A typical experimental workflow for potassium lactate analysis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium lactate - Wikipedia [en.wikipedia.org]

- 3. Potassium Lactate Food Grade_Henan Jindan lactic acid Technology Co., Ltd. [jindanlactic.com]

- 4. Potassium Lactate | C3H5KO3 | CID 23671663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium Lactate [honghuibio.com]

- 6. CAS 996-31-6: Potassium lactate | CymitQuimica [cymitquimica.com]

- 7. L-乳酸钾 溶液 ~60%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]

- 8. kemitekskimya.com.tr [kemitekskimya.com.tr]

- 9. Potassium L-lactate | 85895-78-9 [chemicalbook.com]

- 10. tmmedia.in [tmmedia.in]

- 11. musashino.com [musashino.com]

- 12. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 15. LabXchange [labxchange.org]

- 16. pH - Wikipedia [en.wikipedia.org]

- 17. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Cori cycle - Wikipedia [en.wikipedia.org]

The Pivotal Role of Potassium Lactate in Cellular Metabolism and Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium lactate (B86563), a salt of lactic acid, is increasingly recognized not merely as a metabolic byproduct but as a key player in cellular bioenergetics and signaling. This technical guide provides an in-depth exploration of the multifaceted roles of both its constituent ions—potassium and lactate—in cellular metabolism. Lactate, far from being a waste product of anaerobic glycolysis, serves as a primary energy substrate, a precursor for gluconeogenesis, and a signaling molecule that modulates gene expression and mitochondrial biogenesis. Concurrently, potassium ions are critical for maintaining cellular homeostasis and act as essential cofactors for key metabolic enzymes. This document synthesizes current research to elucidate the synergistic impact of potassium lactate on energy production, detailing relevant metabolic pathways, experimental methodologies for its study, and quantitative data to support these findings.

Introduction: The Paradigm Shift in Understanding Lactate and Potassium's Metabolic Significance

Historically, lactate was viewed as a metabolic dead-end, a toxic byproduct of anaerobic respiration. However, this perspective has been fundamentally reshaped by the "lactate shuttle" hypothesis, which posits that lactate is continuously produced and utilized by diverse cells under both anaerobic and aerobic conditions.[1] It is now understood to be a crucial coordinator of whole-body metabolism, acting as a readily accessible fuel source that bridges glycolysis and oxidative phosphorylation between cells and even intracellular compartments.[2][3] Lactate also functions as a signaling molecule, or "lactormone," with its own receptors, influencing processes from immune regulation to epigenetic modifications.[2][3][4]

Potassium, the most abundant intracellular cation, is essential for a multitude of physiological processes, including setting the resting membrane potential of cells, which is vital for the function of excitable tissues like nerves and muscles.[5][6] Beyond its role in electrical signaling, potassium is a critical cofactor for several enzymes central to metabolic pathways.[7][8] This guide will explore the integrated roles of lactate and potassium, as delivered by potassium lactate, in shaping cellular energy landscapes.

The Lactate Component: A Versatile Metabolic Hub

The lactate anion is a central player in cellular energy metabolism, fulfilling three primary roles: a major energy source, the primary precursor for gluconeogenesis, and a signaling molecule.[9]

Lactate as a Fuel Source: The Lactate Shuttle

The lactate shuttle hypothesis describes the movement of lactate both within and between cells.[1] Lactate produced in glycolytic tissues, such as skeletal muscle during intense exercise, can be transported to other tissues, like the heart and brain, to be used as an oxidative fuel.[1]

-

Cell-to-Cell Lactate Shuttle: Lactate is exported from producer cells (e.g., muscle cells) via Monocarboxylate Transporters (MCTs) and taken up by consumer cells (e.g., cardiac or neuronal cells) through the same family of transporters.[10]

-

Intracellular Lactate Shuttle: Lactate can also be shuttled from the cytosol into the mitochondria within the same cell to be oxidized.[10][11] This process is facilitated by a mitochondrial lactate oxidation complex, which includes mitochondrial lactate dehydrogenase (mLDH).[12]

Lactate as a Gluconeogenic Precursor: The Cori Cycle

During periods of intense muscular activity, lactate is released into the bloodstream and transported to the liver.[13][14] In the liver, lactate is converted back to pyruvate (B1213749) and then to glucose through the process of gluconeogenesis.[15][16] This newly synthesized glucose can then be released back into the circulation to fuel the muscles, completing the Cori Cycle.[13][14][16] While approximately 25% of lactate disposal occurs via gluconeogenesis, it is by far the major precursor for this process.[9]

Lactate as a Signaling Molecule

Recent evidence has established lactate as a signaling molecule with diverse biological functions.[2][4][17]

-

Receptor-Mediated Signaling: Lactate can bind to the G protein-coupled receptor 81 (GPR81), also known as HCAR1, which is highly expressed in adipose tissue.[18] This interaction inhibits lipolysis, thereby regulating energy substrate partitioning.[9][18]

-

Mitochondrial Biogenesis: Lactate is an upstream signal for peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[19]

-

Epigenetic Modifications: Lactate can contribute to the lactylation of histones, a novel epigenetic modification that can regulate gene expression.[2][3]

The Potassium Component: An Essential Metabolic Modulator

Potassium ions (K+) are indispensable for cellular function, acting as electrolytes and as crucial cofactors for enzymatic reactions.[20]

Potassium as an Enzymatic Cofactor

Several key metabolic enzymes require potassium for optimal activity.

-

Pyruvate Kinase: This glycolytic enzyme, which catalyzes the conversion of phosphoenolpyruvate (B93156) to pyruvate, requires both potassium and magnesium ions for its function.[8][21]

-

Hexokinase II: The activity of hexokinase II, an enzyme that phosphorylates glucose to glucose-6-phosphate in the initial step of glycolysis, is promoted by potassium ions.[22] Reductions in intracellular potassium can disrupt hexokinase II-dependent glycolysis.[22]

Potassium Channels and Cellular Metabolism

Potassium channels are transmembrane proteins that facilitate the movement of K+ ions across cell membranes, playing a crucial role in setting the membrane potential.[5][23] The activity of these channels is regulated by various metabolic factors, including ATP/ADP ratios, pH, and oxygen levels.[24] Mitochondrial potassium channels, in particular, are implicated in modulating mitochondrial matrix volume, respiration, and the generation of reactive oxygen species.[25]

Integrated Role of Potassium Lactate in Cellular Energy Production

The administration of potassium lactate provides cells with both a readily usable energy substrate (lactate) and a critical enzymatic cofactor (potassium). This combination can synergistically enhance cellular energy production through several mechanisms.

-

Enhanced Glycolytic Flux: By providing potassium, which is necessary for the activity of pyruvate kinase and hexokinase II, potassium lactate can support a high rate of glycolysis.[8][21][22] The lactate component, in turn, allows for the regeneration of NAD+ needed to sustain this high glycolytic flux.[12]

-

Fueling Mitochondrial Respiration: The lactate supplied by potassium lactate can be transported into the mitochondria and oxidized via the TCA cycle, providing a significant source of ATP.[26][27] Studies have shown that lactate administration can enhance complex I-driven mitochondrial respiration.[26]

-

Metabolic Flexibility: Potassium lactate provides a substrate that uncouples glycolysis from the TCA cycle at the cellular level, offering metabolic flexibility.[28] This allows cells to independently regulate these two major energy-producing pathways based on their specific needs.

Quantitative Data on Lactate Metabolism

The following tables summarize key quantitative data related to lactate metabolism.

| Parameter | Value | Source |

| Resting Blood Lactate | ~1.14 mM | [3] |

| Post-Intense Exercise Lactate | Up to 15 mM | [3] |

| Lactate in Cancer Tissues | Up to 30 mM | [3] |

| Daily Lactate Production | ~1,400 mmol/day | [3] |

| Lactate Disposal via Oxidation | 50% at rest, 75-80% during exercise | [9] |

| Lactate Disposal via Gluconeogenesis | ~25% | [9] |

Table 1: Physiological Lactate Concentrations and Fluxes.

| Tissue Origin of Daily Lactate Production | Percentage Contribution | Source |

| Muscle | 25% | [3] |

| Skin | 25% | [3] |

| Brain | 20% | [3] |

| Red Blood Cells | 20% | [3] |

| Intestines | 10% | [3] |

Table 2: Tissue-Specific Contributions to Daily Lactate Production.

Experimental Protocols for Studying Potassium Lactate's Metabolic Effects

Measurement of Extracellular Lactate

A common method to assess the rate of glycolysis is to measure the concentration of lactate in the cell culture medium.

Protocol: Colorimetric Lactate Assay

This protocol is based on the enzymatic conversion of lactate to pyruvate, which generates a product that can be measured spectrophotometrically.[29]

-

Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.

-

Treatment: Replace the culture medium with medium containing various concentrations of potassium lactate or other test compounds. Include a vehicle control.

-

Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Deproteinization (Optional but Recommended): To prevent LDH in the sample from degrading lactate, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.[29]

-

Assay Procedure:

-

Add 50 µL of each standard and sample to a new 96-well plate in duplicate or triplicate.[30]

-

Prepare a reaction mixture containing lactate dehydrogenase and a suitable chromogen as per the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well.[30]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[29]

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Subtract the blank reading from all standard and sample readings.

-

Plot a standard curve of absorbance versus lactate concentration.

-

Determine the lactate concentration in the samples from the standard curve.[30]

-

Normalize the lactate concentration to cell number or protein concentration.

-

Measurement of Mitochondrial Respiration

High-resolution respirometry can be used to assess the impact of potassium lactate on mitochondrial function.

Protocol: Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[30]

-

Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates like glucose, glutamine, and pyruvate as required.[30]

-

Cell Equilibration: Replace the culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator for 1 hour at 37°C.[30]

-

Assay Execution:

-

Load the injection ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure basal OCR and ECAR, followed by measurements after the injection of each compound to determine key parameters of mitochondrial function.

-

Visualization of Key Pathways and Workflows

Signaling Pathways

References

- 1. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 2. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium channel - Wikipedia [en.wikipedia.org]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular Shuttle: The Lactate Aerobic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Cori Cycle: What It Is and Why It Is Important [verywellhealth.com]

- 15. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. microbenotes.com [microbenotes.com]

- 17. [PDF] Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations | Semantic Scholar [semanticscholar.org]

- 18. diva-portal.org [diva-portal.org]

- 19. Lactate as a myokine and exerkine: drivers and signals of physiology and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism - Wikipedia [en.wikipedia.org]

- 21. Potassium Channels, Glucose Metabolism and Glycosylation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potassium ions promote hexokinase-II dependent glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Metabolic regulation of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers Publishing Partnerships | Understanding mitochondrial potassium channels: 33 years after discovery [frontierspartnerships.org]

- 26. Effects of Lactate Administration on Mitochondrial Respiratory Function in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lactate in Energy Metabolism and Cancer Progression - Creative Proteomics [creative-proteomics.com]

- 28. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Potassium Lactate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium lactate (B86563), the potassium salt of lactic acid, is widely utilized in the food industry as a preservative due to its antimicrobial properties. This technical guide provides a comprehensive overview of the mechanisms through which potassium lactate exerts its antimicrobial effects. Primarily acting as a bacteriostatic agent, its efficacy is attributed to a multifactorial mechanism involving the reduction of water activity (aw) and interference with essential cellular metabolic processes. While the role of intracellular pH reduction has been debated, evidence suggests it may contribute to the overall antimicrobial effect, particularly in synergistic combinations with other antimicrobials like sodium diacetate. This document synthesizes current scientific understanding, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the key mechanisms of action.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of potassium lactate is not attributed to a single mode of action but rather a combination of factors that create an unfavorable environment for microbial growth and survival. The primary mechanisms are:

-

Reduction of Water Activity (aw): Potassium lactate is a humectant, meaning it binds free water molecules in a substrate. This reduction in available water, or water activity, impedes the metabolic activities of microorganisms that require a certain level of available water for growth and proliferation.[1] By lowering the water activity, potassium lactate extends the lag phase of bacterial growth.

-

Metabolic Inhibition: Potassium lactate can interfere with the metabolic processes of bacterial cells. One proposed mechanism is the disruption of the proton motive force across the cell membrane, which is essential for ATP synthesis and nutrient transport.[2] Furthermore, the lactate anion may interfere with glycolysis, a critical pathway for energy production in many bacteria.

-

Intracellular pH Reduction (Debated): The undissociated form of lactic acid can penetrate the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.[1] This acidification can denature proteins and inhibit enzymatic activity. However, some studies suggest that at the near-neutral pH where potassium lactate is often used, the concentration of undissociated lactic acid is low, and this may not be the primary mechanism of action.[2]

Quantitative Data on Antimicrobial Efficacy

The effectiveness of potassium lactate, often in combination with sodium diacetate, has been quantified against various foodborne pathogens, most notably Listeria monocytogenes.

| Microorganism | Food Matrix | Potassium Lactate (PL) Concentration (%) | Sodium Diacetate (SD) Concentration (%) | Storage Temperature (°C) | Observed Effect | Reference |

| Listeria monocytogenes | Chicken Hotdogs (Low Fat) | 3.0 | 0.15 | 4 | 3.4 log cfu/g reduction | [1] |

| Listeria monocytogenes | Chicken Hotdogs (High Fat) | 3.0 | 0.15 | 4 | Lower inhibition than low fat | [1] |

| Listeria monocytogenes | Turkey Hotdogs (Low Fat) | 3.0 | 0.20 | 4 | 3.3 log cfu/g reduction | [1] |

| Listeria monocytogenes | Frankfurters | 3.0 (in solution with SD) | (in solution with PL) | Aerobic | Strong listeriostatic effect | [3] |

| Listeria monocytogenes | Frankfurters | 2.0 | 0 | 4 | Growth maintained at ~1.6 log CFU/package over 90 days | |

| Listeria monocytogenes | Sliced Ham (MAP) | Present (PURASAL HiPure P) | 0 | 4 and 8 | Strongly inhibited growth | |

| Listeria monocytogenes | Sliced Ham (MAP) | Present (in blend) | Present (in blend) | 4 and 8 | Strongly inhibited growth | |

| Salmonella Typhimurium | Broth | 4.5 (in blend with SD) | (in blend with PL) | 10, 24, or 35 | Complete inhibition of acid-stressed cells | [4] |

| Pseudomonas aeruginosa | Fish | Present (with KCl and NaC) | 0 | - | Impaired antimicrobial resistance and virulence | [5][6] |

| Staphylococcus aureus | - | 2.4 (as sodium lactate) | 0 | - | Significant antimicrobial activity | [7] |

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antimicrobial mechanisms of potassium lactate.

Caption: Overview of potassium lactate's primary antimicrobial actions.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness of potassium lactate and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Responses of acid-stressed Salmonella Typhimurium in broth and chicken patties to subsequent antimicrobial stress with epsilon-polylysine and combined potassium lactate and sodium diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium Chloride, Sodium Lactate and Sodium Citrate Impaired the Antimicrobial Resistance and Virulence of Pseudomonas aeruginosa NT06 Isolated from Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Chloride, Sodium Lactate and Sodium Citrate Impaired the Antimicrobial Resistance and Virulence of Pseudomonas aeruginosa NT06 Isolated from Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Potassium lactate | 996-31-6 [smolecule.com]

Unveiling the Humectant Properties of Potassium Lactate: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the humectant properties of potassium lactate (B86563), a key ingredient in dermatological and pharmaceutical formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on potassium lactate's mechanism of action, efficacy, and the experimental protocols used to evaluate its performance.

Introduction: Potassium Lactate as a Natural Moisturizing Factor

Potassium lactate, the potassium salt of lactic acid, is a naturally occurring component of the skin's Natural Moisturizing Factor (NMF).[1][2] The NMF is a complex of water-soluble compounds within the stratum corneum that plays a crucial role in maintaining skin hydration and elasticity.[1][2] As a humectant, potassium lactate attracts and binds water molecules to the outermost layer of the skin, the stratum corneum, contributing to its hydration and overall barrier function.[3][4] Research has demonstrated that topical application of potassium lactate can effectively increase skin surface hydration, making it a valuable ingredient in formulations aimed at treating dry skin conditions (xerosis).[2][5]

Mechanism of Action: Enhancing Water-Holding Capacity

The primary mechanism by which potassium lactate exerts its humectant effect is through its interaction with the proteins in the stratum corneum, particularly keratin.[6] Studies have shown that potassium lactate increases the water-holding capacity of the stratum corneum by enhancing the interaction between water molecules and the hydroxyl (-OH) group of serine residues within keratin.[6][7] This interaction leads to an increase in the amount of "bound water" within the stratum corneum, which is less prone to evaporation and contributes to sustained skin hydration.[6][7]

A proposed mechanism for this interaction is illustrated below:

Quantitative Data on Humectant Efficacy

Comparative studies have demonstrated the efficacy of potassium lactate as a humectant, often showing superior or comparable performance to other commonly used moisturizing agents.

| Humectant Comparison | Key Finding | Reference |

| Potassium Lactate vs. Sodium Lactate | Potassium lactate increased the bound water content of the plantar stratum corneum more effectively than sodium lactate. | [6][7] |

| Potassium Lactate in NMF Deficient Skin | Topical application of potassium lactate effectively increased skin surface hydration in individuals with atopic dermatitis, a condition associated with reduced NMF levels. | [2] |

| General Efficacy | Studies have shown that potassium lactate can increase skin hydration by up to 20%. | [3] |

| Humectant | Hygroscopicity (g H₂O / 1g humectant at 50% RH) | Reference |

| Potassium Lactate | 0.56 | [8] |

| Glycerin | 0.27 | [8] |

| Sodium PCA | 0.65 | [8] |

| Hydroxyethylurea | 0.25 | [8] |

Broader Implications for Skin Barrier Function

Beyond its direct humectant properties, emerging research suggests that lactate, the active component of potassium lactate, may play a broader role in skin barrier homeostasis. Lactate has been shown to influence keratinocyte differentiation, a critical process for the formation and maintenance of a healthy stratum corneum. While direct evidence for potassium lactate's effect on gene expression of proteins like filaggrin and aquaporins is still developing, the known roles of these proteins in skin hydration suggest potential indirect pathways for its efficacy.

-

Filaggrin: This protein is a key component of the NMF. Its breakdown products, including amino acids and their derivatives, are major contributors to the water-holding capacity of the stratum corneum.[1]

-

Aquaporins (e.g., AQP3): These are channel proteins in cell membranes that facilitate the transport of water and glycerol.[9][10][11] The regulation of aquaporin expression in keratinocytes is crucial for maintaining epidermal hydration.[9][10][11]

Further research is warranted to fully elucidate the signaling pathways through which potassium lactate may influence these and other components of skin barrier function.

Experimental Protocols for Evaluating Humectant Properties

The following sections detail the methodologies for key experiments cited in the research on potassium lactate's humectant properties.

Measurement of Skin Surface Hydration using a Corneometer®

This non-invasive technique measures the electrical capacitance of the skin, which is directly related to its hydration level.

Protocol:

-

Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes) before measurements are taken.

-

Test Site Definition: Specific areas on the skin, typically the volar forearm, are marked for application and measurement.

-

Baseline Measurement: A baseline reading of skin hydration is taken using the Corneometer® probe before the application of any product. The probe is applied to the skin with a constant pressure.

-

Product Application: A standardized amount of the test formulation (e.g., a solution containing potassium lactate) is applied to the designated test site.

-

Post-Application Measurements: Hydration measurements are repeated at defined time points after product application (e.g., 30 minutes, 1 hour, 2 hours).

-

Data Analysis: The change in skin capacitance (hydration) from baseline is calculated and compared to a control site (untreated or vehicle-treated) to determine the efficacy of the humectant.

Determination of Bound Water Content by Differential Scanning Calorimetry (DSC)

DSC is used to measure the amount of "bound" versus "free" water in a sample by analyzing the energy changes that occur as the water is frozen and thawed.

References

- 1. Relationship between NMF (lactate and potassium) content and the physical properties of the stratum corneum in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decreased lactate and potassium levels in natural moisturizing factor from the stratum corneum of mild atopic dermatitis patients are involved with the reduced hydration state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrating effect of potassium lactate is caused by increasing the interaction between water molecules and the serine residue of the stratum corneum protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. Upregulation of aquaporin-3 is involved in keratinocyte proliferation and epidermal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Antimicrobial Properties of Potassium Lactate

An In-depth Technical Guide

This document provides a comprehensive technical overview of the effects of potassium lactate (B86563) on microbial growth. It is intended for researchers, scientists, and professionals in the field of drug development and food science. This guide synthesizes current knowledge on the antimicrobial mechanisms of potassium lactate, presents quantitative data from various studies, and offers detailed experimental protocols for further investigation.

Introduction to Potassium Lactate

Potassium lactate (KC₃H₅O₃) is the potassium salt of lactic acid, produced by neutralizing lactic acid that is fermented from a sugar source.[1] It is a nearly odorless, colorless to yellowish aqueous solution with a mild salty taste, typically available as a 60% solution.[1][2] The U.S. Food and Drug Administration (FDA) has affirmed potassium lactate as a Generally Recognized as Safe (GRAS) substance, permitting its use in food as a flavor enhancer, humectant, and pH control agent.[2] Beyond these functions, potassium lactate is widely utilized in the food industry, particularly in meat and poultry products, for its broad-spectrum antimicrobial action, which extends shelf life and enhances food safety by inhibiting the growth of most spoilage and pathogenic bacteria.[1][3][4] Its antimicrobial effect is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright.[5][6][7]

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of potassium lactate is not fully elucidated, but it is understood to be multifactorial.[7][8][9] The primary proposed mechanisms involve the reduction of water activity (aʷ) and the disruption of intracellular pH and metabolic function.[6][7][10]

-

Reduction of Water Activity (aʷ): Lactates and other organic salts lower the water activity of the substrate.[6] This restricts the amount of water available for microorganisms to use in essential metabolic processes, forcing the cells into a survival state rather than a proliferative one.[6]

-

Disruption of Intracellular pH and Metabolism: The weak lipophilic acid form of the salt (lactic acid) can pass through the microbial cell membrane in its undissociated state.[6][10] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H⁺) and acidifying the cell's interior.[6] The cell must then expend significant cellular energy, in the form of ATP, to pump these protons out to maintain its internal pH (homeostasis).[6][10] This energy expenditure leaves very little available for cellular growth and proliferation.[6] Furthermore, this process can interfere with the generation of ATP itself, further hampering metabolic activity.[10]

Caption: Logical flow of potassium lactate's primary antimicrobial mechanism.

In some pathogens, such as Salmonella, lactate has also been shown to act as a signal that influences cellular processes. High lactate concentrations can reduce the levels of the secondary messenger cyclic dimeric GMP (c-di-GMP), which in turn inhibits the transcription of genes responsible for producing curli fimbriae and cellulose, key components of biofilms.[11] This leads to a reduction in biofilm formation and a transition to a motile, planktonic state.[11]

Caption: Signaling pathway of lactate's effect on Salmonella biofilm formation.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of potassium lactate varies depending on the microbial species, concentration, pH, temperature, and the composition of the medium or food matrix. The following tables summarize quantitative data from several studies.

Table 1: Inhibitory Effects of Potassium Lactate on Listeria monocytogenes

| Concentration of Potassium Lactate (PL) | Co-inhibitors | Product/Medium | Storage Temp. | Result | Reference |

| 2.0% | None | Frankfurters | 4°C | Maintained pathogen numbers at ~1.6 log CFU/package over 90 days, while controls grew to 4.6 log CFU/package. | |

| 2.1% (water phase) | 0.12% Sodium Diacetate (SDA) | Cold-smoked salmon | 10°C | Delayed growth for up to 42 days. | [12] |

| 3.0% | 0.15% Sodium Diacetate (SD) | Low-fat chicken hotdogs | 4°C | Maximum growth inhibition (3.4 log CFU/g reduction) observed over 28 days. | [13] |

| 4% | None | Pork liver sausage | 20°C | Change in log CFU/g was +1.35 after 10 days, compared to a +5 log cycle increase in controls. | [14] |

| Not Specified | None | Modified Atmosphere Packaged (MAP) sliced ham | 4°C / 8°C | Strongly inhibited growth; treatment was listeriostatic. | [5] |

| 1.6% | 2.8% NaCl | Salami model | 25°C / 37°C | More potent in reducing growth rate than 4% NaCl alone; synergistic effect at lower temperature. |

Table 2: Inhibitory Effects of Potassium Lactate on Other Microorganisms

| Microorganism | Concentration of Potassium Lactate (PL) | Co-inhibitors | Product/Medium | Result | Reference |

| Salmonella Typhimurium | 4% | None | Fresh Pork | Sensitive to 4% PL. | [15] |

| Salmonella spp. | 1.8% | High Pressure (350 MPa) | Minced poultry meat | Inactivation rate was significantly dependent on the combination of HP and lactate. | [16] |

| E. coli O157:H7 | Not specified (Electro-activated solution) | None | Aqueous solution | Population reduction of ≥6 log CFU/ml within 5 minutes of treatment. | [17] |

| Salmonella spp. | 3% | 0.15% Sodium Diacetate (SD) | Hamburgers (frozen) | Inhibited the growth of Salmonella and limited the growth of E. coli. | [18] |

| Various spoilage bacteria (Vibrio vulnificus, etc.) | 3% - 6% | 0.2% - 0.4% Potassium Acetate (KA) | Tryptic soy broth | 6% PL + 0.4% KA prevented growth of V. vulnificus. | [19] |

Experimental Protocols

Detailed and standardized protocols are crucial for assessing the antimicrobial activity of substances like potassium lactate. Below are methodologies for two fundamental assays.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][21] The broth microdilution method is a widely used, standardized, and efficient technique.[22][23]

Materials:

-

Sterile 96-well microtiter plates

-

Potassium lactate stock solution (e.g., 60% aqueous solution)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Actively growing bacterial culture of the test organism

-

Spectrophotometer and sterile cuvettes

-

Incubator

-

Sterile pipettes and tips

Procedure:

-

Inoculum Preparation: a. From a fresh agar (B569324) plate, pick 4-5 colonies of the test organism and inoculate into a sterile broth.[24] b. Incubate the broth at the optimal temperature (e.g., 37°C) until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] c. Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

-

Serial Dilution of Potassium Lactate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the potassium lactate stock solution to the first well of a row and mix thoroughly. This creates the highest concentration to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.[22]

-

Inoculation and Controls: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to each well containing the potassium lactate dilutions. b. Include a positive control well (broth + inoculum, no potassium lactate) and a negative control well (broth only).

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.[23]

-

Interpretation: a. Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of potassium lactate in which no visible growth is observed.[25] This can be confirmed by measuring the optical density (OD) with a microplate reader.[22]

Caption: Experimental workflow for MIC determination via broth microdilution.

This assay measures the effect of an antimicrobial agent on the growth dynamics of a bacterial population over time using spectrophotometry (turbidimetric determination).[26][27]

Materials:

-

Sterile culture flasks or tubes

-

Sterile growth medium

-

Potassium lactate solution

-

Actively growing bacterial culture

-

Spectrophotometer and sterile cuvettes

-

Incubator with shaking capabilities

-

Pipettes and sterile tips

Procedure:

-

Culture Preparation: a. Prepare at least two sterile flasks of growth medium. To one, add potassium lactate to the desired final concentration (Test). The other will serve as the control (Control). b. Prepare a fresh, overnight liquid culture of the test bacteria.[28]

-

Inoculation: a. Inoculate both the Test and Control flasks with a small volume of the overnight culture (e.g., a 1:100 dilution) to achieve a low starting optical density.[29]

-

Incubation and Measurement: a. Place the flasks in a shaking incubator set to the optimal growth temperature. b. Immediately after inoculation (Time 0), aseptically remove an aliquot (e.g., 1 mL) from each flask.[30] c. Measure the optical density (OD) at a wavelength of 600 nm using a spectrophotometer. Use sterile, uninoculated medium as the blank.[27] d. Repeat the sampling and OD measurement at regular intervals (e.g., every 30-60 minutes) for a period sufficient to capture the lag, exponential, and stationary phases of growth.[28]

-

Data Analysis: a. Plot the OD₆₀₀ values (Y-axis) against time (X-axis) for both the control and test cultures. b. Compare the growth curves to determine the effect of potassium lactate on the lag phase duration, growth rate (slope of the exponential phase), and final cell density.

Caption: Experimental workflow for a bacterial growth curve assay.

Conclusion and Future Directions

Potassium lactate is an effective bacteriostatic agent against a range of spoilage and pathogenic microorganisms, most notably Listeria monocytogenes and Salmonella. Its primary mechanisms of action are believed to be the reduction of water activity and the disruption of cellular pH homeostasis and metabolism. Quantitative data consistently demonstrate its ability to inhibit or significantly delay microbial growth, particularly when used in combination with other hurdles like refrigeration or additional antimicrobial compounds such as sodium diacetate.

For researchers and drug development professionals, potassium lactate presents an interesting model for a GRAS-status compound with broad-spectrum bacteriostatic activity. Future investigations should focus on:

-

Elucidating the specific molecular targets and metabolic pathways disrupted by lactate within the microbial cell.

-

Investigating potential synergistic effects with other antimicrobial agents to develop more potent and broad-spectrum preservative systems.

-

Exploring its efficacy against a wider range of clinically relevant and antibiotic-resistant microbes.

-

Characterizing the development of microbial resistance or adaptation to lactate-induced stress over extended periods.

The standardized protocols provided herein offer a robust framework for conducting these and other preliminary investigations into the antimicrobial properties of potassium lactate.

References

- 1. Potassium lactate - Wikipedia [en.wikipedia.org]

- 2. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]

- 3. Food Grade Potassium Lactate Supplier & Distributor - Hawkins [hawkinsinc.com]

- 4. univarsolutions.co.uk [univarsolutions.co.uk]

- 5. Effect of potassium lactate and a potassium lactate-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etnafoodsafety.com [etnafoodsafety.com]

- 7. Buy Potassium lactate | 996-31-6 [smolecule.com]

- 8. Antimicrobial Effects of Lactates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ams.usda.gov [ams.usda.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Potassium lactate combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scialert.net [scialert.net]

- 16. Assessment of Salmonella and Listeria monocytogenes level in ready-to-cook poultry meat: effect of various high pressure treatments and potassium lactate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electro-activation of potassium acetate, potassium citrate and calcium lactate: impact on solution acidity, Redox potential, vibrational properties of Raman spectra and antibacterial activity on E. coli O157:H7 at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Combination effects of potassium lactate and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]

- 19. The effect of K-lactate salt and liquid smoke on bacterial growth in a model system - Skretting [skretting.com]

- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apec.org [apec.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. info.gbiosciences.com [info.gbiosciences.com]

- 28. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 29. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 30. microbenotes.com [microbenotes.com]

The Untapped Potential of Potassium Lactate: A Technical Guide to Exploring Synergistic Effects in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium lactate (B86563), a salt of lactic acid, is widely recognized for its role as a food preservative and electrolyte in medical solutions. However, its potential as a synergistic agent in drug development remains a largely unexplored frontier. This technical guide synthesizes the current understanding of the distinct biological roles of potassium and lactate ions, proposing a scientific framework for investigating the synergistic effects of potassium lactate with other compounds. This document is intended to serve as a resource for researchers and drug development professionals, providing a theoretical basis, experimental methodologies, and potential avenues for discovering novel therapeutic synergies.

While direct evidence of potassium lactate's synergistic efficacy in combination with therapeutic drugs is nascent, the well-documented and distinct signaling roles of both lactate and potassium ions provide a strong rationale for its investigation as a potentiator of various drug classes. Lactate, once considered a metabolic waste product, is now understood to be a critical signaling molecule in the tumor microenvironment, immune regulation, and cellular metabolism. Similarly, potassium channels are established drug targets, and modulation of potassium ion concentration can significantly impact cellular excitability and response to therapeutic agents.

This guide will delve into the known signaling pathways of lactate and potassium, present methodologies for assessing synergy, and propose experimental workflows to explore the untapped potential of potassium lactate in enhancing therapeutic outcomes.

Data Presentation: Quantitative Effects of Lactate on Cellular Processes

The following tables summarize quantitative data from studies on the effects of lactate on various cellular processes. It is crucial to note that these studies focus on the lactate molecule and not specifically on potassium lactate in a drug synergy context. However, this data provides a foundation for understanding the potential biological impact of administering potassium lactate.

| Parameter | Cell Type/Model | Lactate Concentration | Observed Effect | Reference |

| Gene Expression | Macrophages | 10-15 mM | Upregulation of genes associated with an M2-like phenotype (e.g., VEGF) | [1] |

| Endothelial Cells | 5-10 mM | Activation of HIF-1α and subsequent VEGF production | [2] | |

| Cancer Cells | High (unspecified) | Increased expression of DNA repair pathway genes | [3] | |

| Protein Modification | Various | Endogenous | Histone lactylation leading to epigenetic changes in gene expression | [4] |

| Metabolic Shift | Monocytes | 10 mM | Reduced glycolytic rates and increased oxidative rates | [5] |

| Cytokine Production | PBMCs | 10-20 mM | Predominantly anti-inflammatory effects, with time- and stimuli-dependent variations | [5] |

| Synaptic Potentiation | Rat Hippocampal CA3 Pyramidal Cells | 2 mM | Persistent enhancement of synaptic transmission | [6] |

Experimental Protocols for Assessing Synergy

The following are generalized protocols for evaluating the synergistic effects of potassium lactate with other active pharmaceutical ingredients (APIs).

In Vitro Synergy Testing in Cancer Cell Lines

Objective: To determine if potassium lactate enhances the cytotoxic effects of a chemotherapeutic agent against cancer cells.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Dose-Response Curves:

-

Determine the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent alone and potassium lactate alone.

-

Plate cells in 96-well plates and treat with a serial dilution of each compound.

-

After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

-

Combination Studies:

-

Design a matrix of concentrations of the chemotherapeutic agent and potassium lactate, typically centered around their respective IC50 values.

-

Treat cells with these combinations.

-

-

Data Analysis:

-

Calculate the Combination Index (CI) using the Chou-Talalay method.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Generate isobolograms to visualize the synergistic, additive, or antagonistic effects. A concave isobole indicates synergy.

-

Ex Vivo Analysis of Immune Cell Modulation

Objective: To assess if potassium lactate can synergistically modulate the cytokine response of immune cells when co-administered with an immunomodulatory drug.

Methodology:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain whole blood from healthy donors and isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Cell Treatment:

-

Culture PBMCs and treat with the immunomodulatory drug alone, potassium lactate alone, and in combination at various concentrations.

-

Include a positive control (e.g., lipopolysaccharide [LPS]) to stimulate cytokine production.

-

-

Cytokine Analysis:

-

After 24-48 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex cytokine assay (e.g., Luminex).

-

-

Data Analysis: Compare the cytokine levels in the combination treatment groups to the single-agent and control groups to identify synergistic or antagonistic effects on immune cell function.

Signaling Pathways and Visualization

The potential for potassium lactate to exert synergistic effects can be understood through its influence on key signaling pathways.

Lactate-Mediated Signaling in the Tumor Microenvironment

Lactate, abundant in the tumor microenvironment, is not merely a metabolic byproduct but an active signaling molecule. It can be taken up by cancer cells and immune cells, influencing their function. One key pathway involves the hypoxia-inducible factor 1-alpha (HIF-1α). Even in the presence of oxygen (normoxia), lactate can stabilize HIF-1α, leading to the transcription of genes that promote angiogenesis, cell survival, and metabolic reprogramming, potentially contributing to drug resistance.[2]

Caption: Lactate uptake via MCT transporters can stabilize HIF-1α, promoting angiogenesis and drug resistance.

Potassium Channel Modulation of Cellular Excitability

Potassium channels are crucial regulators of cell membrane potential.[7][8][9] Their modulation can significantly impact the function of excitable cells like neurons and cardiomyocytes. Drugs that target other ion channels or cellular processes can have their efficacy altered by changes in potassium channel activity. Potassium lactate, by increasing extracellular potassium concentration, can depolarize the cell membrane, potentially sensitizing cells to the actions of other drugs that act on voltage-gated channels.

Caption: Increased extracellular potassium from potassium lactate can lead to membrane depolarization, potentially synergizing with drugs that target voltage-gated ion channels.

Proposed Experimental Workflow for Synergy Discovery

The following workflow outlines a systematic approach for identifying and validating the synergistic potential of potassium lactate.

Caption: A proposed workflow for the discovery and validation of synergistic effects of potassium lactate with other drugs.

Conclusion and Future Directions

The exploration of potassium lactate's synergistic potential in drug development is a promising area of research. While direct evidence is currently limited, the well-established and distinct biological activities of its constituent ions, lactate and potassium, provide a strong scientific rationale for its investigation. The lactate component offers avenues for modulating the tumor microenvironment, influencing cellular metabolism, and potentially overcoming drug resistance. The potassium component presents opportunities for modulating cellular excitability and sensitizing cells to other therapeutic agents.

Future research should focus on systematic in vitro screening of potassium lactate in combination with a wide range of therapeutic agents across different disease models. Positive "hits" from these screens should then be followed by in-depth mechanistic studies to elucidate the underlying signaling pathways and molecular interactions. Ultimately, promising combinations should be validated in preclinical in vivo models. This structured approach will be essential to unlock the full therapeutic potential of potassium lactate and pave the way for novel, more effective combination therapies.

References

- 1. The effect of potassium lactate on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Context Matters: Divergent Roles of Exercise-Induced and Tumor-Derived Lactate in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Can Modulate the Antineoplastic Effects of Doxorubicin and Relieve the Drug’s Oxidative Damage on Cardiomyocytes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Combined effects of potassium lactate and calcium ascorbate as sodium chloride substitutes on the physicochemical and sensory characteristics of low-sodium frankfurter sausage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate induces synapse-specific potentiation on CA3 pyramidal cells of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Potassium channel modulators and how do they work? [synapse.patsnap.com]

- 8. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The function of potassium lactate as a flavor enhancer in food science

An In-depth Examination for Researchers and Food Scientists

Potassium lactate (B86563), the potassium salt of lactic acid, is a multifunctional ingredient widely utilized in the food industry. While well-recognized for its antimicrobial and humectant properties, its significant role as a flavor enhancer is a subject of growing interest, particularly in the context of sodium reduction. This technical guide provides a comprehensive overview of the mechanisms, applications, and sensory evaluation of potassium lactate as a flavor enhancer, designed for researchers, scientists, and product development professionals.

Introduction: Beyond Preservation

Potassium lactate (E-number E326) is a clear, odorless liquid with a mild salty taste.[1][2] It is produced by neutralizing lactic acid, which can be derived from the fermentation of sugars, with a potassium source.[3] While its primary application has historically been to extend the shelf life and ensure the safety of food products, particularly processed meats, its flavor-modulating properties are increasingly being leveraged to create healthier and more palatable food formulations.[4][5]

The drive to reduce sodium content in processed foods, in response to public health recommendations, has propelled the exploration of ingredients like potassium lactate.[5][6] It not only contributes its own subtle saltiness but also interacts with other flavor components to enhance the overall taste profile, making it a valuable tool in the development of low-sodium products.[7][8]

Mechanisms of Flavor Enhancement

The flavor-enhancing effects of potassium lactate are multifaceted, involving direct taste contributions, synergistic interactions with other taste compounds, and potential modulation of taste receptor signaling pathways.

Inherent Taste Profile

Potassium lactate possesses a mild saline taste, which allows it to function as a partial substitute for sodium chloride (salt).[1][5] Unlike potassium chloride, which is another common salt substitute, potassium lactate is noted for having a less pronounced bitter or metallic off-taste, making it more acceptable to consumers.[2][9]

Synergistic Effects with Sodium Chloride

One of the key functionalities of potassium lactate as a flavor enhancer is its synergistic effect with sodium chloride.[8] Studies have shown that the combination of potassium lactate and sodium chloride can result in a saltiness perception that is greater than the sum of the individual components. This allows for a significant reduction in the total sodium content of a product without a corresponding loss of salty taste.

Interaction with Umami and Kokumi Taste Pathways

Emerging research suggests that the flavor-enhancing properties of potassium lactate may extend beyond saltiness to the modulation of umami and kokumi taste sensations.

-

Umami: Umami, the fifth basic taste, is elicited by glutamate (B1630785) and certain nucleotides. The umami taste receptor is a heterodimer of T1R1 and T1R3 G-protein coupled receptors.[10][11][12] Some organic acids have been anecdotally linked to umami perception, and while direct evidence for lactate binding to the T1R1/T1R3 receptor is still under investigation, its ability to enhance savory notes in foods suggests a potential interaction.[13]

-

Kokumi: Kokumi is a Japanese term that describes a sensation of richness, mouthfulness, and complexity in food. It is not a taste itself but rather enhances the other basic tastes, particularly sweet, salty, and umami.[14][15] Kokumi substances, such as certain peptides, are known to activate the calcium-sensing receptor (CaSR) on the tongue.[14][16][17] Given that lactate is an organic acid, there is a plausible, though not yet fully elucidated, mechanism by which it could contribute to kokumi sensations, thereby enhancing the overall flavor profile of a food product.[16]

Applications in Food Products

While the use of potassium lactate as a flavor enhancer is most extensively documented in meat and poultry products, its application extends to a variety of other food categories.

Meat and Poultry

In processed meats such as sausages, ham, and deli meats, potassium lactate is used to reduce sodium content while maintaining a desirable salty flavor and overall palatability.[6][8] Its antimicrobial properties also contribute to flavor stability by preventing the growth of spoilage microorganisms.[4]

Dairy Products

In dairy products like cheese and yogurt, potassium lactate can serve as a flavor enhancer and a pH regulator.[18] In cheese, it can contribute to a balanced flavor profile, especially in low-sodium varieties.[19][20]

Bakery Products

Potassium lactate is used in bakery products to regulate dough acidity and improve texture.[10] It can also contribute to the overall flavor profile and help to mask potential off-flavors from other ingredients.

Beverages

In beverages, including sports drinks, potassium lactate is used to regulate acidity and improve flavor.[10][21] Its mild salty taste can contribute to the electrolyte profile and overall palatability of these products.[22]

Sauces and Dressings

Potassium lactate is utilized in sauces and dressings to stabilize the product and extend shelf life.[10] It also contributes to the flavor profile, providing a subtle saltiness and enhancing other savory notes.[18]

Data on Flavor Enhancement

The effectiveness of potassium lactate as a flavor enhancer has been demonstrated in various sensory evaluation studies, primarily in the context of sodium reduction in meat products.

Table 1: Sensory Evaluation of Low-Sodium Meat Products with Potassium Lactate

| Food Product | Sodium Reduction | Potassium Lactate Level | Key Sensory Findings | Reference |

| Rugao Ham | N/A (added) | 0%, 0.5%, 1%, 2% | Increased sensory scores with increasing potassium lactate levels. | [23] |

| Marinated Beef | up to 28% | Part of a 40% salt substitute blend | Similar overall sensory attributes to full-sodium control. | [8] |

| Salami | 30% | 1.6% | No significant differences in flavor and market acceptance. | [6] |

| Pastırma | N/A (added) | 0%, 0.5%, 1.0%, 2.0% | No significant difference in sensory analysis among samples. | [24] |

Note: The studies cited often use potassium lactate in combination with other ingredients, and sensory results can be influenced by the overall product formulation.

Experimental Protocols for Sensory and Flavor Analysis

The evaluation of potassium lactate's flavor-enhancing properties relies on both sensory panel testing and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A robust method for assessing the flavor profile of foods containing potassium lactate is Quantitative Descriptive Analysis (QDA).[25][26]

Objective: To identify and quantify the sensory attributes of a food product with and without potassium lactate.

Panelists:

-

Selection: Recruit 10-15 individuals who are regular consumers of the product category being tested.

-

Screening: Screen panelists for their ability to discriminate between different tastes (sweet, sour, salty, bitter, umami) and their ability to articulate sensory perceptions.

-